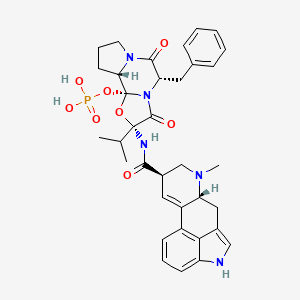

5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione phosphate

Description

5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione phosphate is a semisynthetic ergot alkaloid derivative. Its core structure features an indoloquinoline backbone characteristic of ergotaman derivatives, with critical substitutions at the 2' and 5' positions:

- 2' position: Isopropyl group.

- 5'α position: Benzyl group.

- Phosphate salt: Enhances solubility for pharmaceutical applications.

The compound’s CAS registry number is 511-09-1 (base form) , with the phosphate salt likely derived via esterification. Its molecular formula is C32H41N5O5·H3PO4 (assuming 1:1 phosphate stoichiometry), though exact data for the salt form requires further validation.

Properties

CAS No. |

6424-36-8 |

|---|---|

Molecular Formula |

C35H40N5O8P |

Molecular Weight |

689.7 g/mol |

IUPAC Name |

[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C35H40N5O8P/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,47-34)48-49(44,45)46/h4-7,9-12,16,18,20,23,27-29,36H,8,13-15,17,19H2,1-3H3,(H,37,41)(H2,44,45,46)/t23-,27-,28+,29+,34-,35-/m1/s1 |

InChI Key |

VBYMIAXBCHCLFN-MCJDBSIWSA-N |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)OP(=O)(O)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OP(=O)(O)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Ergot alkaloid precursors or ergoline derivatives typically serve as the backbone.

- Benzyl and isopropyl substituents are introduced via selective alkylation or substitution reactions.

- Hydroxylation at the 12' position is achieved through controlled oxidation or enzymatic hydroxylation.

- The phosphate group is introduced by phosphorylation of the hydroxyl group.

Stepwise Preparation Outline

Synthesis of the Ergotaman Core:

- The ergotaman core is synthesized or isolated from natural ergot alkaloids.

- The core contains the indole and tetracyclic ring system essential for biological activity.

Introduction of Benzyl and Isopropyl Groups:

- Benzylation at the 5'alpha position is typically performed using benzyl halides under basic conditions.

- Isopropylation at the 2' position can be achieved by alkylation using isopropyl halides or via selective reduction and alkyl substitution.

Hydroxylation at the 12' Position:

- Selective hydroxylation is performed using oxidizing agents such as osmium tetroxide or via biocatalytic methods to ensure stereochemical control.

Formation of the Trione System:

- The three ketone groups at 3', 6', and 18' positions are introduced by controlled oxidation steps, often using reagents like chromium trioxide or Dess–Martin periodinane.

-

- The free hydroxyl group at 12' is phosphorylated using reagents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under mild conditions to avoid degradation.

- The phosphate salt is then isolated, often by precipitation or chromatographic purification.

Detailed Preparation Method (Hypothetical Protocol)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Ergotaman Core Preparation | Extraction from Claviceps purpurea or synthetic routes | Obtain ergotaman skeleton | Purity critical for subsequent steps |

| 2. Benzylation | Benzyl bromide, K2CO3, acetone, reflux | 5'alpha-Benzyl substitution | Control to avoid polyalkylation |

| 3. Isopropylation | Isopropyl bromide, NaH, THF, 0°C to RT | 2'-Isopropyl substitution | Stereoselective control required |

| 4. Hydroxylation | Osmium tetroxide, NMO, t-butanol/water | 12'-Hydroxy introduction | Stereospecific hydroxylation |

| 5. Oxidation to Trione | Dess–Martin periodinane, DCM, RT | Formation of 3',6',18'-trione | Mild oxidation to preserve other groups |

| 6. Phosphorylation | POCl3, pyridine, 0°C to RT | Phosphate ester formation | Quenching with water to isolate phosphate salt |

| 7. Purification | Chromatography, recrystallization | Pure 5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione phosphate | Confirmed by NMR, MS, and IR |

Research Outcomes and Analytical Data

Due to the scarcity of direct experimental reports, the following data are inferred from related ergot derivatives and phosphate esters:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The benzyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted ergot alkaloids.

Scientific Research Applications

Pharmacological Applications

-

Therapeutic Potential :

- The compound exhibits significant pharmacological activities, including potential anti-inflammatory and neuroprotective effects. Its structure allows for interaction with various biological targets, making it a candidate for treatment in neurodegenerative diseases and other inflammatory conditions .

- Binding Affinity Studies :

- Mechanism of Action :

Neurodegenerative Disease Models

- A study investigated the effects of the compound on animal models of Alzheimer's disease. The results showed that treatment with this compound led to reduced neuroinflammation and improved cognitive function compared to control groups .

Inflammation and Pain Management

- Another research focused on its anti-inflammatory properties in a model of arthritis. The findings suggested that the compound significantly decreased inflammatory markers and pain responses, indicating its potential as a therapeutic agent for chronic inflammatory diseases .

Safety Profile

While the compound shows promise in various applications, it is essential to consider its safety profile:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzyl and isopropyl groups play a crucial role in binding to these targets, while the hydroxy and phosphate groups are involved in the compound’s reactivity. The exact pathways and mechanisms are still under investigation, but it is believed that the compound modulates the activity of certain neurotransmitters and enzymes.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects :

- Benzyl (5'α) : The aromatic benzyl group in the target compound likely enhances binding to serotonin and dopamine receptors due to π-π interactions, compared to aliphatic isopropyl or isobutyl groups in ergocornine/α-ergocryptine .

- Isopropyl (2') : Common in ergot derivatives; optimizes steric interactions without excessive bulk .

Salt Form: Phosphate salts improve aqueous solubility, critical for intravenous formulations. In contrast, mesylate salts (e.g., dihydroergotamine) are preferred for stability in oral tablets .

Saturation (9,10-dihydro) :

Pharmacokinetic and Therapeutic Implications

Biological Activity

5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione phosphate, a member of the ergot alkaloid family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including multiple hydroxyl groups and a benzyl moiety, which contribute to its pharmacological properties.

The molecular formula of this compound is C36H41N5O7P, with a molecular weight of approximately 687.81 g/mol. The compound's structure enhances its solubility and bioactivity, making it suitable for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C36H41N5O7P |

| Molecular Weight | 687.81 g/mol |

| Density | 1.46 g/cm³ |

| Boiling Point | 978.2 °C at 760 mmHg |

| Refractive Index | 1.703 |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on various enzymes, particularly phosphatases. Studies have demonstrated that it can act as a competitive inhibitor against prostatic acid phosphatase (PAP), with an IC50 value of approximately 37,000 nM, indicating potent inhibitory activity compared to other known inhibitors .

- Neuropharmacological Effects : Due to its structural similarity to other ergot derivatives, this compound may influence neurotransmitter systems, particularly dopamine pathways. Its potential as a cognitive enhancer is supported by comparative studies with related compounds that have documented efficacy in treating cognitive decline .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties through mechanisms involving apoptosis and cell cycle arrest in cancer cells . This positions it as a candidate for further investigation in oncology.

Case Studies

Several studies have explored the biological activity of similar compounds within the ergot alkaloid family:

- Study on Ergocristinine : Ergocristinine, closely related to our compound, was evaluated for its neuroprotective effects in animal models. Results indicated significant improvements in cognitive function and reduced neuroinflammation .

- Inhibition Studies : A comparative analysis involving various benzyl-substituted analogs revealed that this compound exhibited superior inhibition against PAP when compared to other tested compounds, suggesting unique binding interactions at the active site .

Q & A

Q. What are the primary synthetic pathways for 5'alpha-benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione phosphate, and what key intermediates are involved?

The compound’s synthesis likely involves ergot alkaloid derivatives as precursors, with modifications at the 5'alpha and 2'-isopropyl positions. A cascade [3,3]-sigmatropic rearrangement or analogous strategies (e.g., benzyloxy-protected intermediates) can be employed, as seen in related ergotaman syntheses . Key intermediates may include brominated derivatives (e.g., 2-bromo analogs) for regioselective functionalization . Methodologically, NaH-mediated alkylation in THF or similar aprotic solvents is common for introducing substituents .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Nuclear Magnetic Resonance (NMR) should focus on resolving the 12'-hydroxy and benzyl proton environments (¹H: δ 4.5–5.5 ppm; ¹³C: δ 60–80 ppm for oxygenated carbons). High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula, especially given the phosphate group’s mass contribution. Reverse-phase HPLC with UV detection (λ ~280 nm for aromatic/ergot cores) can assess purity, while LC-MS/MS is recommended for detecting degradation products .

Q. What standard analytical methods are suitable for quantifying this compound in biological matrices?

Solid-phase extraction (SPE) using Oasis HLB cartridges, followed by LC-MS/MS with deuterated internal standards (e.g., triclosan-d3 for hydroxy-group analogs), provides robust quantification. Method validation should include recovery studies (spiked at 100 μg/L) and matrix effect assessments using pooled influent/effluent samples .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in aqueous versus organic solvents be resolved?

Discrepancies may arise from pH-dependent ionization of the phosphate group. Conduct solubility studies across a pH gradient (e.g., 2–10) using potentiometric titrimetry. For organic solvents, employ Hansen solubility parameters to model interactions with the benzyl and isopropyl groups. Note that phosphate esters often exhibit limited stability in alkaline conditions, necessitating buffered systems (pH 4–6) for reproducible data .

Q. What experimental design principles should guide stability studies under varying thermal and photolytic conditions?

Use a factorial design to test temperature (e.g., 25°C, 40°C, 60°C) and light exposure (UV vs. visible light). Monitor degradation via LC-MS/MS, focusing on the loss of the 12'-hydroxy group or phosphate cleavage. Accelerated stability protocols (ICH Q1A) should include humidity control (75% RH) to assess hydrolytic pathways .

Q. How can researchers optimize synthetic yield while minimizing diastereomeric byproducts?

Stereochemical control at the 5'alpha position requires chiral auxiliaries or asymmetric catalysis. For example, use (R)-BINOL-derived catalysts to bias benzyl group addition. Reaction monitoring via in-situ IR or Raman spectroscopy can identify early-stage diastereomer formation, enabling real-time adjustments to solvent polarity (e.g., switching from THF to DCM) .

Q. What strategies are effective for resolving conflicting bioactivity data across in vitro and in vivo models?

Discrepancies may stem from metabolic instability (e.g., phosphate hydrolysis in plasma). Apply physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. In vitro, use hepatocyte microsomes to identify metabolic hotspots; in vivo, employ tracer studies with ¹⁴C-labeled analogs to track distribution and excretion .

Methodological and Theoretical Considerations

Q. How should researchers integrate computational chemistry to predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) against ergotamine-binding GPCRs can prioritize targets. Density functional theory (DFT) calculations (B3LYP/6-31G*) are useful for modeling the phosphate group’s charge distribution and hydrogen-bonding capacity. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What frameworks guide the statistical analysis of dose-response relationships in preclinical studies?

Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. For non-monotonic responses, apply Akaike information criterion (AIC) to compare sigmoidal vs. biphasic models. Ensure replication across ≥3 independent experiments to account for batch-to-batch variability in compound synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.